Cas no 1805922-74-0 (2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde)

2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde
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- Inchi: 1S/C8H3F2IN2O/c9-8(10)4-2-13-6(1-12)5(3-14)7(4)11/h2-3,8H
- InChI Key: UUVZTGCZKSDBOB-UHFFFAOYSA-N
- SMILES: IC1C(C=O)=C(C#N)N=CC=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 265
- XLogP3: 1.6
- Topological Polar Surface Area: 53.8
2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029042221-1g |
2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde |
1805922-74-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde Related Literature
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
Additional information on 2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde
Professional Introduction to 2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde (CAS No. 1805922-74-0)
2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, with the CAS number 1805922-74-0, is characterized by its unique structural features, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both cyano and iodo substituents, along with a difluoromethyl group, contributes to its reactivity and potential applications in drug development.
The< strong>2-cyano group in the molecule introduces a polar site that can participate in hydrogen bonding and coordination interactions, which are crucial for the design of enzyme inhibitors and other therapeutic agents. The< strong>5-(difluoromethyl) moiety enhances the metabolic stability of the compound, making it a promising candidate for further derivatization. Additionally, the< strong>4-iodopyridine core provides a versatile platform for further functionalization, enabling the construction of complex molecular architectures.
In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds have been extensively studied for their roles as intermediates in the synthesis of antiviral, anticancer, and anti-inflammatory agents. The< strong>3-carboxaldehyde functionality in this compound serves as a reactive site for condensation reactions, allowing for the facile introduction of various pharmacophores.
One of the most compelling aspects of 2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde is its potential application in the development of novel therapeutic strategies. For instance, recent studies have demonstrated that pyridine derivatives can modulate enzyme activity by binding to specific pockets on target proteins. The structural features of this compound make it an ideal candidate for designing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The< strong>difluoromethyl group is particularly noteworthy due to its ability to enhance binding affinity and metabolic stability. This property has been exploited in the design of small-molecule drugs that exhibit improved pharmacokinetic profiles. In particular, difluoromethyl-substituted compounds have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression.
The< strong>iodyl substituent on the pyridine ring provides another layer of reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are widely used in synthetic chemistry to construct complex molecular frameworks with high precision. The ability to introduce diverse functional groups at specific positions on the pyridine core makes this compound a valuable building block for drug discovery efforts.
In conclusion, 2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde represents a significant advancement in the field of medicinal chemistry. Its unique structural features and reactivity make it a versatile intermediate for the synthesis of bioactive molecules with potential therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a crucial role in the development of next-generation pharmaceuticals.
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